Product packaging for 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine(Cat. No.:CAS No. 116937-07-6)

6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine

Cat. No.: B047435
CAS No.: 116937-07-6
M. Wt: 124.14 g/mol
InChI Key: QCRCMKPGYVWZEH-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine (CAS 116937-07-6) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure comprising imidazole and 1,4-oxazine rings, offering a versatile scaffold for the synthesis of more complex molecules. Its molecular formula is C 6 H 8 N 2 O, with a molecular weight of 124.14 g/mol . Research Applications and Value: This imidazo[5,1-c][1,4]oxazine core structure is a key intermediate in pharmaceutical research, particularly in the development of novel anti-infective agents. Structural analogues and derivatives of this scaffold, specifically 2-nitroimidazooxazines, have demonstrated potent antitubercular and antileishmanial activities in preclinical studies . The unique electronic and steric properties of the fused ring system make it a privileged structure for designing molecules that can interact with specific enzymatic targets. Researchers utilize this compound to explore structure-activity relationships (SAR), develop backup candidates for clinical agents, and create new chemical entities for screening against neglected tropical diseases . Handling and Specifications: • CAS Registry Number: 116937-07-6 • Purity: ≥99% (HPLC) • Storage: Store in a cool, dry place, sealed away from moisture to maintain stability. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B047435 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine CAS No. 116937-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-4-6-3-7-5-8(1)6/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRCMKPGYVWZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116937-07-6
Record name 5H,6H,8H-imidazo[4,3-c][1,4]oxazine
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Mechanistic Investigations of Imidazooxazine Formation and Transformations

Reaction Mechanism Elucidation for Ring Formation

The construction of the bicyclic imidazooxazine ring system can be achieved through various synthetic strategies, often involving intramolecular cyclization. The specific mechanisms, including isomerization and cycloaddition pathways, are fundamental to controlling the reaction outcomes.

In synthetic routes that utilize propargyl-containing precursors, a key mechanistic step can be the isomerization of a propargyl group to an allene. This transformation is typically a base-catalyzed 1,3-prototropic rearrangement. researchgate.net While not exclusively documented for imidazooxazine synthesis, the pathway is well-established for related heterocyclic systems like oxazolines and serves as a pertinent mechanistic model. nih.govresearchgate.net

The process can be described in the following steps:

Deprotonation: A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts a proton from the carbon atom adjacent to the triple bond (the propargylic position) in an intermediate. nih.gov

Intermediate Formation: This abstraction generates a resonance-stabilized propargyl anion/allenyl anion intermediate.

Protonation: Subsequent protonation of this intermediate at the terminal carbon of the former triple bond leads to the formation of the thermodynamically stable allene. nih.gov

The feasibility and outcome of this isomerization can be highly sensitive to the electronic nature of the substituents on the precursor molecule. nih.gov For instance, electron-withdrawing groups may facilitate the initial deprotonation, while electron-donating groups could potentially inhibit subsequent steps of the cyclization. nih.gov

StepDescriptionKey IntermediatesInfluencing Factors
1 Base-mediated abstraction of a propargylic proton.Propargyl-containing precursorStrength of the base (e.g., DBU).
2 Formation of a resonance-stabilized anion.Propargyl anion / Allenyl anionResonance stabilization.
3 Protonation at the terminal carbon to yield the allene.Allene-containing intermediateSolvent, electronic nature of substituents.

The Imino-Diels-Alder reaction, a type of [4+2] cycloaddition, represents a powerful strategy for constructing six-membered nitrogen-containing heterocycles. nih.gov In the context of imidazooxazine synthesis, an intramolecular variant of this reaction could be employed. This mechanism involves the reaction of an imine, acting as the dienophile, with a diene tethered to the same molecule.

The generalized mechanism proceeds via a cyclic transition state:

An imine (C=N) functional group within the imidazole-derived precursor acts as the dienophile.

A conjugated diene (C=C-C=C) elsewhere in the molecule serves as the diene component.

Under thermal conditions or in the presence of a Lewis acid catalyst, the diene and dienophile react in a concerted fashion to form the six-membered oxazine (B8389632) ring, establishing two new sigma bonds and a new double bond. rsc.orgrsc.org

The stereochemistry of the resulting fused ring system is determined by the geometry of the diene and the dienophile in the transition state. This reaction is a powerful tool for creating complex polycyclic structures with high stereocontrol. nih.gov

Catalysts and bases are crucial in directing the regioselectivity and stereoselectivity of imidazooxazine ring formation. Their roles are multifaceted and depend on the specific reaction pathway.

Bases: In pathways involving deprotonation, such as the propargyl-allene isomerization, the choice of base is critical. Non-nucleophilic organic bases like DBU are often used to facilitate proton abstraction without competing side reactions. nih.gov In cyclization reactions that proceed via nucleophilic attack, a base can be used to deprotonate a hydroxyl group, increasing its nucleophilicity to initiate the ring-closing step. nih.gov

Catalysts: Lewis acid catalysts (e.g., BF₃·OEt₂) are frequently used to promote imino-Diels-Alder reactions. nih.gov They function by coordinating to the nitrogen atom of the imine, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition. Transition metal catalysts, particularly copper-based systems, have also been shown to be effective in the synthesis of various imidazole-containing heterocycles. beilstein-journals.org These catalysts can activate substrates and control the stereochemical outcome of the reaction, leading to the preferential formation of a single enantiomer or diastereomer.

Reagent TypeFunctionExamplesDesired Outcome
Base Proton abstraction, enhances nucleophilicity.DBU, Sodium HydrideFacilitates isomerization, initiates cyclization.
Lewis Acid Activates dienophile (imine).BF₃·OEt₂Accelerates Imino-Diels-Alder reaction.
Transition Metal Substrate activation, stereocontrol.Copper (I) saltsEnhances reaction rate and stereoselectivity.

Bioactivation Mechanisms of Nitroimidazooxazines

Nitroimidazooxazines, such as the antitubercular drug candidate Pretomanid (B1679085) (PA-824), are prodrugs that require metabolic activation to exert their biological effect. nih.govmdpi.com This bioactivation process is a reductive cascade centered on the nitro group. scielo.br

The activation of 2-nitroimidazooxazines in susceptible microorganisms like Mycobacterium tuberculosis is initiated by an enzymatic, two-electron reduction of the C2-nitro group. nih.govscielo.br This process is catalyzed by a specific deazaflavin (F₄₂₀)-dependent nitroreductase (Ddn). nih.govacs.org The low reduction potential of the F₄₂₀ cofactor in mycobacteria allows for the efficient reduction of the nitroimidazole core, a process that does not occur readily in mammalian cells, contributing to the drug's selective toxicity. nih.gov This initial reduction is the rate-limiting step and is essential for all subsequent downstream effects.

Following the initial two-electron reduction of the nitro group, a series of unstable intermediates are formed. The nitro group is sequentially reduced to a nitroso (-NO) and then a hydroxylamino (-NHOH) derivative. nih.gov The 2-hydroxylaminoimidazole intermediate, in particular, has been identified as a key unstable species in the reduction pathway of 2-nitroimidazoles. nih.gov

This highly unstable hydroxylamino intermediate rapidly decomposes. This decomposition leads to two critical outcomes:

Ring Fragmentation and Des-nitrification: The imidazole (B134444) ring undergoes fragmentation, leading to the cleavage of the C-N bond holding the reduced nitro group. This results in the formation of a "des-nitro" metabolite, where the nitro group has been completely removed from the imidazooxazine scaffold. nih.gov

Release of Reactive Nitrogen Species (RNS): The fragmentation process releases the nitrogen atom from the original nitro group in the form of reactive nitrogen species (RNS), most notably nitric oxide (NO). nih.govmdpi.com These RNS are highly toxic to the cell and are considered a primary contributor to the bactericidal activity of nitroimidazooxazines under hypoxic conditions. mdpi.com

This bioactivation cascade, from the initial enzymatic reduction to the generation of cytotoxic RNS, represents the core mechanism of action for this class of compounds. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Imidazooxazine Derivatives

General Principles of Structural Modification and Bioactivity Modulation

The biological activity of imidazooxazine derivatives can be significantly altered through targeted structural modifications. The core principle of this process is that specific changes to the chemical scaffold can enhance the compound's interaction with its biological target, leading to improved potency and selectivity. Key strategies in the structural modification of imidazooxazines include altering substituents, modifying the core ring structure, and introducing chiral centers. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Systematic modifications of the imidazooxazine scaffold allow researchers to probe the molecular interactions between the compound and its target. For instance, the introduction of different functional groups at various positions on the imidazooxazine ring system can lead to the identification of key pharmacophoric features required for biological activity. This iterative process of synthesis and biological evaluation helps in building a comprehensive understanding of the SAR, guiding the design of more potent and effective analogues. The goal is to develop a molecule with an optimal balance of properties that maximize its therapeutic effect.

Influence of Substituent Nature and Position on Molecular Interactions

The nature and position of substituents on the imidazooxazine core play a pivotal role in modulating the compound's molecular interactions with its biological target. These interactions, which can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, are fundamental to the compound's biological activity.

The addition of aromatic and heteroaromatic rings as substituents on the imidazooxazine scaffold has been a key strategy in the development of potent derivatives. These ring systems can engage in various non-covalent interactions with the target protein, such as π-π stacking and hydrophobic interactions, which can significantly enhance binding affinity.

The position of the substituent on the aromatic ring is equally important. Different substitution patterns (ortho, meta, para) can lead to significant variations in biological activity by altering the orientation of the substituent and its ability to interact with specific amino acid residues in the binding pocket of the target. For instance, a substituent at the para position might be able to reach a deeper hydrophobic pocket within the enzyme's active site, leading to enhanced potency.

Table 1: Impact of Aromatic Ring Substituents on Biological Activity

Substituent Type Position General Effect on Activity
Electron-Withdrawing Group (e.g., -NO2, -CN) Varies Can increase potency by enhancing electrostatic interactions.
Electron-Donating Group (e.g., -CH3, -OCH3) Varies May increase hydrophobicity and alter bioavailability.

The introduction of chiral centers into the imidazooxazine structure can have a profound impact on its biological activity. ankara.edu.tr Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and pharmacokinetic properties. ankara.edu.trnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with each enantiomer. ankara.edu.tr

One enantiomer may bind to the target with high affinity and elicit the desired biological response (the eutomer), while the other enantiomer (the distomer) may be less active or even inactive. mdpi.com In some cases, the distomer may contribute to undesirable side effects. Therefore, the synthesis and evaluation of single enantiomers are often crucial steps in the drug development process.

The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, determines how well it fits into the binding site of its target. Even subtle differences in the spatial orientation of functional groups can lead to dramatic differences in binding affinity and potency. For example, density functional theory (DFT) calculations have been used to highlight the influence of stereochemistry on the electronic behavior of imidazooxazine derivatives. researchgate.net Molecular docking studies have also shown that different stereoisomers can exhibit distinct binding modes and affinities for their targets. researchgate.net

Table 2: Hypothetical Example of Stereoisomer Potency

Stereoisomer Biological Target Relative Potency
(R)-isomer Enzyme X High

Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazooxazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For imidazooxazine derivatives, QSAR models can be powerful tools for predicting the activity of novel compounds, thereby prioritizing their synthesis and testing. tandfonline.com

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for imidazooxazine and related heterocyclic compounds. researchgate.netnih.gov

2D-QSAR: These models correlate biological activity with 2D structural descriptors, such as topological indices, molecular connectivity indices, and physicochemical properties (e.g., logP, molar refractivity). 2D-QSAR models are computationally less intensive and can be useful for identifying general structural features that are important for activity.

3D-QSAR: These models take into account the three-dimensional structure of the molecules and their alignment in space. ccspublishing.org.cn Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. ccspublishing.org.cn These models can provide detailed insights into the steric and electrostatic interactions between the compounds and their target, often visualized through contour maps that indicate regions where certain properties are favorable or unfavorable for activity. japsonline.com

The development of a robust QSAR model involves several steps, including the selection of a training set of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods like multiple linear regression or partial least squares, and rigorous validation of the model. nih.gov

The reliability and predictive power of a QSAR model are assessed through various statistical validation techniques. nih.govresearchgate.net A good QSAR model should not only fit the training set data well but also accurately predict the activity of compounds not used in the model development (the test set). nih.govmdpi.com

Key statistical parameters used for model validation include:

Coefficient of determination (R²): A measure of the goodness-of-fit of the model to the training set data. tandfonline.comnih.gov

Cross-validated coefficient (Q²): An indicator of the internal predictive ability of the model, often determined using the leave-one-out method. tandfonline.comnih.gov

External validation coefficient (R²_ext): A measure of the model's ability to predict the activity of an external test set of compounds. tandfonline.comnih.gov

A statistically robust and validated QSAR model can be a valuable tool in the drug discovery process. It can be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and guide the design of new imidazooxazine derivatives with improved potency and desired biological properties. tandfonline.com

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
Goodness-of-fit for the training set > 0.6
Internal predictive ability > 0.5

Computational and Theoretical Chemistry Approaches in Imidazooxazine Research

Molecular Docking Investigations of Ligand-Target Complexes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound.

Analysis of Binding Modes and Interaction EnergiesIn studies of related heterocyclic structures, such as imidazo[4,5-c]quinoline derivatives, molecular docking has been employed to understand how these molecules interact with protein targets. For instance, docking analyses reveal the binding affinities, typically reported in kcal/mol, and the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. While specific binding energy data for 6,8-Dihydro-5H-imidazo[5,1-c]ijper.orgresearchgate.netoxazine is not available, studies on analogous compounds provide a template for how such an analysis would be conducted.

Table 1: Representative Interaction Energy Data from Docking Studies of Related Heterocyclic Compounds

Compound Class Target Protein Binding Affinity (kcal/mol) Key Interactions
Imidazo[4,5-c]quinolines PI3K -6.32 to -7.65 Hydrogen bonding, hydrophobic interactions
Oxazine (B8389632) Derivatives Topoisomerase II Not Specified Interaction with crucial amino acid residues

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering a dynamic view that complements the static picture provided by molecular docking.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net It is a powerful tool for understanding the intrinsic properties of a molecule and predicting its reactivity.

DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. In studies of synthesized oxazine derivatives, DFT has been used to investigate and compare the reactivity and stability of different compounds in the series. researchgate.net These calculations help in understanding the electron transfer mechanisms and the sites of electrophilic and nucleophilic attack, which is crucial for predicting how a molecule like 6,8-Dihydro-5H-imidazo[5,1-c] ijper.orgresearchgate.netoxazine might interact in a biological system. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
6,8-Dihydro-5H-imidazo[5,1-c] ijper.orgresearchgate.netoxazine
Imidazo[4,5-c]quinoline
Oxazine
1,6-dihydro-1,3,5-triazine
Nitroimidazole
Quinolone

Quantum Chemical Descriptors and Molecular Property Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in calculating a variety of molecular descriptors that quantify the electronic structure and physicochemical properties of molecules. These descriptors are crucial for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structure with its biological activity.

Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are fundamental in predicting a molecule's reactivity. A low HOMO-LUMO energy gap is often associated with higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. This is vital for understanding drug-receptor interactions. nih.gov

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are derived from HOMO and LUMO energies and provide a general measure of a molecule's stability and reactivity.

These descriptors are used to predict various molecular properties, including lipophilicity (logP) and aqueous solubility, which are critical for a compound's pharmacokinetic profile. nih.gov For instance, QSAR models have been developed for imidazo-oxazine derivatives to predict their antitubercular activity, where descriptors such as AlogP (a measure of lipophilicity) were found to be key correlating factors. tandfonline.com

DescriptorDefinitionPredicted Property/Application
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Electron-donating ability; susceptibility to electrophilic attack.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Electron-accepting ability; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)3D map of charge distribution around the molecule.Predicts sites for electrophilic and nucleophilic reactions; drug-receptor interactions. nih.gov
Dipole Moment (μ)Measure of the net molecular polarity.Solubility, intermolecular interactions, and membrane permeability.
AlogPCalculated logarithm of the partition coefficient between n-octanol and water.Lipophilicity and drug-likeness. tandfonline.com

Investigation of Reaction Pathways and Energetics

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like imidazooxazines. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers.

This theoretical investigation helps in:

Elucidating Reaction Mechanisms: Computational studies can confirm or refute proposed reaction pathways. For example, the synthesis of imidazo[5,1-c] Current time information in Edmonton, CA.nih.govoxazine scaffolds can proceed through different cyclization strategies. uniurb.it Theoretical calculations can determine the most energetically favorable route by comparing the activation energies of competing pathways.

Predicting Regioselectivity and Stereoselectivity: In reactions with multiple possible outcomes, computational analysis of transition state energies can predict which product will be preferentially formed. This was demonstrated in the regioselective synthesis of related imidazotriazine derivatives, where computational analysis supported the observed product distribution. nih.gov

Optimizing Reaction Conditions: By understanding the energetics of a reaction, conditions such as temperature and catalysts can be chosen to improve reaction yields and reduce byproducts. Plausible mechanisms for rearrangements and the formation of different isomers in fused imidazole (B134444) systems have been investigated computationally. beilstein-journals.org

For the synthesis of the 6,8-Dihydro-5H-imidazo[5,1-c] Current time information in Edmonton, CA.nih.govoxazine core, theoretical studies could be employed to analyze the key intramolecular cyclization step, providing insights into the electronic and steric factors that govern the ring-closing process.

In Silico Tools for Molecular Design and Library Screening

The design of new molecules based on the 6,8-Dihydro-5H-imidazo[5,1-c] Current time information in Edmonton, CA.nih.govoxazine scaffold is greatly facilitated by a range of in silico tools that enable virtual screening and rational drug design. mdpi.comresearchgate.net These methods allow for the rapid evaluation of large numbers of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and biological testing.

Common in silico approaches include:

Ligand-Based Virtual Screening (LBVS): When the structure of the biological target is unknown, LBVS methods are used. These techniques rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Methods include 2D and 3D similarity searching and pharmacophore modeling, where a 3D arrangement of essential chemical features required for activity is defined and used to search compound databases. mdpi.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, SBVS can be employed. Molecular docking is the most common SBVS technique, where virtual compounds are fitted into the binding site of the target protein, and their binding affinity is estimated using scoring functions. nih.gov This approach has been widely used to discover inhibitors for various targets by screening large compound libraries. trendsinpharmacy.org

Scaffold Hopping: This technique aims to identify new core structures (scaffolds) that are structurally different from known active compounds but retain the same biological activity. Computational methods are used to search for molecules that present a similar 3D arrangement of key interacting groups on a novel molecular backbone. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This early assessment of drug-likeness helps to eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. tandfonline.comresearchgate.net

These computational strategies enable the efficient exploration of the chemical space around the imidazooxazine scaffold, guiding the design of new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

In Silico Tool/ApproachDescriptionApplication in Imidazooxazine Research
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein. nih.govScreening virtual libraries of imidazooxazine derivatives against specific biological targets (e.g., enzymes in M. tuberculosis).
Pharmacophore ModelingCreates a model of the essential steric and electronic features necessary for biological activity.Identifying novel imidazooxazine-based compounds with desired activity profiles from large databases. mdpi.com
QSAR ModelingCorrelates chemical structure descriptors with biological activity to predict the activity of new compounds. tandfonline.comPredicting the biological potency of newly designed 6,8-Dihydro-5H-imidazo[5,1-c] Current time information in Edmonton, CA.nih.govoxazine analogs.
Virtual Library ScreeningHigh-throughput computational screening of large chemical databases. trendsinpharmacy.orgnih.govRapid identification of potential hit compounds containing the imidazooxazine scaffold for further investigation.
ADMET PredictionComputational prediction of pharmacokinetic and toxicity properties. nih.govresearchgate.netEarly-stage filtering of designed imidazooxazine derivatives to select candidates with favorable drug-like properties.

Molecular Mechanisms of Action and Biological Target Identification

Inhibition of Polyketide Synthase 13 (Pks13) by Imidazooxazines

Imidazooxazines have emerged as a promising class of compounds in the search for new therapeutic agents, particularly against tuberculosis (TB). jksus.org A primary mechanism of their antimycobacterial activity is the inhibition of Polyketide Synthase 13 (Pks13), an enzyme essential for the survival of Mycobacterium tuberculosis (Mtb). researchgate.net Pks13 is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation step in the biosynthesis of mycolic acids. tandfonline.com These mycolic acids are unique, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, which is crucial for the bacterium's viability, virulence, and resistance to many antibiotics. jksus.orgresearchgate.net The essentiality of Pks13 and its unique presence in mycobacteria make it an attractive and specific target for novel drug development. researchgate.netnih.gov

The inhibitory action of imidazooxazines is directed towards the C-terminal thioesterase (TE) domain of Pks13. jksus.orgresearchgate.net This domain is considered a druggable target. researchgate.netnih.gov Pks13 catalyzes the condensation of two long fatty acyl substrates to form an α-alkyl β-ketoester, which is a direct precursor of mycolic acids. jksus.orgnih.gov By binding to the thioesterase domain, imidazooxazine inhibitors block this crucial condensation step. jksus.org

The disruption of Pks13 function leads to a deficiency in mycolic acid production. tandfonline.com Mutational studies have confirmed that alterations or deletions in the Pks13 gene result in the improper formation of the cell wall and a severe lack of mycolic acids. researchgate.nettandfonline.com This structural compromise of the cell envelope increases the permeability of the cell wall, disrupts its integrity, and ultimately leads to bacterial death. jksus.orgfrontiersin.orgnih.gov This mechanism of action is distinct from many existing anti-TB drugs, making Pks13 inhibitors potentially effective against drug-resistant strains of Mtb. researchgate.net

The development of imidazooxazine-based Pks13 inhibitors has been significantly accelerated by rational, computer-aided drug design (CADD) techniques. jksus.orgnih.gov These computational approaches provide valuable insights into the interaction between the inhibitor (ligand) and the enzyme's active site. researchgate.net

One key CADD method is the Quantitative Structure-Activity Relationship (QSAR) study. QSAR models establish a correlation between the chemical structure of the imidazooxazine derivatives and their biological activity, helping to identify which chemical groups and substitutions are most important for Pks13 inhibition. tandfonline.comnih.gov

Molecular docking is another critical tool used to simulate and predict how these compounds bind to the Pks13 thioesterase domain. tandfonline.comnih.gov Docking studies allow researchers to visualize the binding conformation and analyze the interactions, such as hydrogen bonds, that stabilize the inhibitor-enzyme complex. jksus.org For instance, computational studies have identified specific imidazooxazine molecules with high binding affinities for the Pks13-TE domain, indicating their potential as potent inhibitors. jksus.org Molecular dynamics simulations further assess the stability of these interactions over time. jksus.org These findings provide a structural basis for optimizing existing imidazooxazine leads and designing new, more effective Pks13 inhibitors to combat tuberculosis. tandfonline.com

Table 1: Binding Affinity of Imidazooxazine Leads Against Pks13-TE

MoleculeBinding Energy (kcal/mol)Key Interactions
Molecule 1-7.63Forms two strong, stable hydrogen bonds
Molecule 3-7.62Exhibits less stable bonding

Interaction with Other Enzymes and Receptors

While Pks13 is a primary target, the heterocyclic core of imidazooxazines suggests the potential for interactions with other biological targets. The structural features of these compounds allow for a range of molecular interactions that could modulate the activity of various enzymes and receptors.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.net They are involved in numerous physiological processes, and their modulation can have significant therapeutic effects. researchgate.netbohrium.com The imidazoline (B1206853) ring, a structure related to the imidazole (B134444) core of imidazooxazines, has been shown to act as a bioisostere of the imidazole moiety found in known CA activators like histamine. nih.gov

Studies on clonidine, a 2-aminoimidazoline (B100083) derivative, have demonstrated that this class of compounds can activate several human carbonic anhydrase (hCA) isoforms. nih.gov Clonidine showed micromolar potency in activating hCA I, IV, VA, VII, IX, XII, and XIII, while being inactive on hCA II. nih.gov This suggests that molecules containing an imidazo- scaffold, such as 6,8-Dihydro-5H-imidazo[5,1-c] jksus.orgfrontiersin.orgoxazine (B8389632), could potentially interact with and modulate the activity of certain CA isoforms. nih.gov Such interactions could contribute to the broader biological profile of these compounds.

Table 2: Activation of Human Carbonic Anhydrase Isoforms by Clonidine

hCA IsoformActivation Constant (KA) in µM
hCA I9.8
hCA IIInactive
hCA IV15.6
hCA VA0.91
hCA VII0.89
hCA IX21.4
hCA XII35.5
hCA XIII1.12

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, which is fundamental to all biological processes. nih.gov The ability of a compound like 6,8-Dihydro-5H-imidazo[5,1-c] jksus.orgfrontiersin.orgoxazine to interact with a biological target such as an enzyme or receptor is governed by these principles. Recognition depends on the complementarity of shape and physicochemical properties between the ligand (the imidazooxazine) and the target's binding site. nih.gov

Key interactions include:

Hydrogen Bonds: The formation of hydrogen bonds between hydrogen bond donors and acceptors on both the ligand and the protein is crucial for specificity and binding affinity.

Hydrophobic Interactions: The exclusion of water from the binding site, driven by the interaction of nonpolar surfaces on the ligand and protein, contributes significantly to the stability of the complex.

Electrostatic Interactions: Attractions between charged or polar groups on the ligand and the receptor guide the initial association and contribute to binding energy.

Van der Waals Forces: Weak, short-range attractions between all atoms provide a cumulative stabilizing effect once the ligand is correctly positioned in the binding site.

The specific three-dimensional arrangement of functional groups on the imidazooxazine scaffold dictates which targets it can bind to and how strongly, thereby determining its biological activity, from enzyme inhibition to receptor activation. nih.gov

Mechanistic Insights from Structural Analogs (e.g., PA-824, Delamanid)

Significant insights into the mechanism of nitro-substituted imidazooxazines can be gained from studying the structurally related approved drugs Delamanid (a nitro-dihydro-imidazooxazole) and Pretomanid (B1679085) (PA-824, a nitro-dihydro-imidazooxazine). frontiersin.orgmdpi.comucl.ac.uk Both are prodrugs, meaning they require metabolic activation within the mycobacterial cell to exert their therapeutic effect. dovepress.com

This activation is a multi-step process mediated by the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme system, which is unique to mycobacteria. frontiersin.orgdovepress.comnih.gov Mutations in the genes involved in the F420 coenzyme biosynthesis pathway (fbiA, fbiB, fbiC) or in the Ddn enzyme itself can lead to drug resistance. nih.gov

Once activated, these drugs exhibit a dual mechanism of action:

Inhibition of Mycolic Acid Synthesis: The activated metabolites of Delamanid and Pretomanid inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. frontiersin.orgdovepress.com This action disrupts the cell envelope, contributing to the drugs' bactericidal effects under aerobic (replicating) conditions. nih.gov

Nitric Oxide Release: A crucial part of their mechanism, particularly under anaerobic (non-replicating) conditions, is the release of reactive nitrogen species, including nitric oxide (NO). nih.govnih.gov The Ddn-mediated reduction of the nitroimidazole ring generates NO, which acts as a respiratory poison. nih.govnih.gov It targets components of the electron transport chain, inhibiting ATP synthesis and killing the persistent, non-replicating bacteria that are often tolerant to other antibiotics. nih.govnih.gov

This dual mechanism allows these drugs to be effective against both actively growing and persistent forms of M. tuberculosis. nih.gov Molecular docking studies suggest that newer imidazo[2,1-b] jksus.orgnih.govoxazine derivatives can also interact with the Ddn enzyme in a manner similar to Pretomanid, indicating they may share this bioactivation pathway and complex mechanism of action. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Routes for Specific Imidazooxazine Isomers

The generation of specific isomers of the imidazooxazine core is paramount for establishing clear structure-activity relationships (SAR). Future synthetic research should prioritize the development of highly stereoselective and efficient methodologies.

One promising avenue is the advancement of multi-component reactions (MCRs), which allow for the assembly of complex molecules like imidazo[5,1-c] nih.govthermofisher.comoxazines in a single step from simple precursors. A notable example is the three-component diastereoselective synthesis involving 1-alkyl imidazoles, dialkyl acetylenedicarboxylates, and pyridine (B92270) carboxaldehydes, which has been shown to produce imidazo[2,1-b] nih.govdanaher.comoxazine (B8389632) derivatives with high yields. thermofisher.comdanaher.com Adapting such strategies to favor the [5,1-c] isomer is a logical next step.

Further innovation is anticipated in the development of cascade reactions. A novel approach has been demonstrated for the synthesis of 1H-imidazo[5,1-c] nih.govthermofisher.comoxazine scaffolds through a sequence involving an Aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes, followed by reaction with isocyanates or isothiocyanates. nih.govthermofisher.com This produces functionalized hydantoin (B18101) intermediates that undergo a chemoselective, acid-promoted intramolecular cyclization to form the desired fused-ring system. nih.govthermofisher.com Refining catalyst systems and reaction conditions for these cascade processes could enhance yield, reduce reaction times, and improve stereochemical control.

The table below summarizes key approaches that can be adapted and optimized for the synthesis of specific 6,8-Dihydro-5H-imidazo[5,1-c] nih.govthermofisher.comoxazine isomers.

Synthetic StrategyKey Reactants/IntermediatesPotential Advantages
Diastereoselective Multi-Component Reactions Imidazole (B134444) derivatives, alkynes, aldehydesHigh atom economy, operational simplicity, rapid assembly of molecular complexity. danaher.com
Sequential 3-CR/Cascade Cyclization 1,2-Diaza-1,3-dienes, primary amines, isocyanatesGenerates functionalized intermediates for controlled ring closure, allows for diversification. nih.govthermofisher.com
Intramolecular Cyclization C-2 aroyl substituted imidazolo methanol (B129727) derivatives, chloroacetylchlorideStepwise approach allowing for isolation of intermediates and mechanistic investigation. bioascent.comku.edu
Ag₂CO₃/TFA-Catalyzed 6-endo-dig Cyclization N-Boc-2-alkynyl benzimidazolesEffective for fused-ring systems, potential for good to excellent yields. nih.gov

Advanced Computational Modeling for Rational Design and Optimization

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the imidazooxazine scaffold, advanced computational modeling offers a pathway to rationally design and optimize derivatives with enhanced potency and selectivity for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to this effort. A detailed QSAR study on a series of nitroimidazooxazines has already identified key structural features that correlate with inhibitory activity against Polyketide Synthase 13 (PKS13), a crucial enzyme in Mycobacterium tuberculosis. nih.gov This model highlighted the importance of descriptors such as lipophilicity (AlogP) and specific molecular edge distances (MDEC23), providing a basis for the rational design of new, more potent inhibitors. nih.gov Future work should involve developing specific 3D-QSAR models for 6,8-Dihydro-5H-imidazo[5,1-c] nih.govthermofisher.comoxazine to create a predictive framework for designing novel compounds. researchgate.net

Molecular docking simulations are another critical component. Docking studies have provided insights into the binding modes of imidazooxazine derivatives with targets like PKS13 and deazaflavin-dependent nitroreductase (Ddn). nih.govnih.gov These simulations can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of a target protein. By visualizing these interactions, medicinal chemists can rationally modify the imidazooxazine scaffold to enhance binding and, consequently, biological activity. Future research should leverage these in silico techniques to screen virtual libraries of novel 6,8-Dihydro-5H-imidazo[5,1-c] nih.govthermofisher.comoxazine derivatives against a wide array of potential targets before committing to synthetic efforts. thermofisher.com

Computational TechniqueApplication for Imidazooxazine ResearchKey Insights Provided
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure.Identifies key physicochemical properties and structural fragments that influence activity. nih.govresearchgate.net
Molecular Docking Predict the preferred binding orientation of a ligand to a molecular target.Elucidates binding affinity, identifies key amino acid interactions, and guides structural modifications. nih.govnih.gov
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups responsible for biological activity.Creates a template for designing new molecules with similar activity profiles. researchgate.net
ADME-Tox Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Prioritizes compounds with favorable drug-like properties for synthesis and further testing. thermofisher.com

Exploration of Underexplored Molecular Targets and Pathways

While much of the research on related imidazooxazine isomers has focused on their anti-tubercular properties, the 6,8-Dihydro-5H-imidazo[5,1-c] nih.govthermofisher.comoxazine scaffold likely interacts with a broader range of biological targets that remain largely unexplored.

The primary known targets for the related 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govdanaher.comoxazine scaffold are enzymes essential for Mycobacterium tuberculosis. Molecular docking and biological studies have identified Polyketide Synthase 13 (PKS13), which is involved in the synthesis of mycolic acids for the bacterial cell wall, as a key target. nih.gov Another validated target is the deazaflavin-dependent nitroreductase (Ddn), an enzyme responsible for activating nitro-containing prodrugs like the related compound pretomanid (B1679085). bioascent.comnih.gov

Future research should investigate whether derivatives of the 6,8-Dihydro-5H-imidazo[5,1-c] nih.govthermofisher.comoxazine isomer can also effectively inhibit these validated anti-tubercular targets. Furthermore, a systematic exploration of other potential targets is warranted. Given the prevalence of imidazole and oxazine motifs in pharmacologically active compounds, a number of pathways are worth investigating. nih.govplos.org Kinase inhibition is a particularly attractive area, as fused heterocyclic systems are common scaffolds for kinase inhibitors targeting pathways involved in cancer and inflammation. nih.gov Other potential areas of interest include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in fungal or parasitic life cycles. plos.orguniurb.it

The exploration of these targets can be initiated through broad in vitro screening, including receptor binding assays and enzyme inhibition panels, to identify novel biological activities for this particular imidazooxazine scaffold. ku.edu

Innovations in High-Throughput Screening and Lead Identification

To efficiently explore the therapeutic potential of 6,8-Dihydro-5H-imidazo[5,1-c] nih.govthermofisher.comoxazine, innovations in screening and lead identification are crucial. The development of diverse chemical libraries based on this specific scaffold is a foundational step.

Library Design and Synthesis: The creation of a dedicated screening library of 6,8-Dihydro-5H-imidazo[5,1-c] nih.govthermofisher.comoxazine derivatives is essential. Using the synthetic routes outlined in section 7.1, a diversity-oriented synthesis approach can generate a wide range of analogues with varied substituents. uniurb.it These libraries should be designed to cover a broad chemical space while maintaining drug-like properties, often guided by principles such as Lipinski's "Rule of Five". thermofisher.comku.edu

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a whole-cell assay. nih.gov For imidazooxazines, both target-based and phenotypic screening approaches are valuable.

Target-based HTS would involve developing robust, miniaturized assays for specific enzymes or receptors (e.g., kinases, PKS13). nih.gov These assays often use fluorescence or luminescence readouts to quickly quantify the inhibitory activity of each compound in the library.

Phenotypic HTS involves screening compounds for their effect on whole cells, such as inhibiting the growth of bacteria, fungi, or cancer cell lines. nih.gov This approach has the advantage of identifying compounds that work through novel mechanisms of action, without prior knowledge of the specific molecular target. biorxiv.org Given the anti-tubercular activity of related isomers, phenotypic screens against M. tuberculosis are particularly relevant. researchgate.net

Lead Identification and Optimization: Hits identified from HTS campaigns must be validated and prioritized. This involves confirming their activity through dose-response studies and conducting secondary assays to rule out false positives and assess selectivity. bioascent.com Promising hits then become lead compounds, which are subjected to a rigorous process of medicinal chemistry optimization, often guided by the computational models discussed in section 7.2, to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine?

  • Methodological Answer : The compound is synthesized via intramolecular cyclization. A two-step approach involves (i) reducing a precursor (e.g., nitro or halogenated intermediates) and (ii) oxidative heterocyclization using reagents like supra formic acid (30% H₂O₂ + concentrated HCOOH) at 60–75°C, yielding up to 83% purity . Alternative routes include Brønsted acid-mediated cyclization of α-aminoacetals with 1,2-diaza-1,3-dienes, forming hydrazone intermediates that undergo autooxidation .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (ESI-MS) are critical. For example, ¹H NMR chemical shifts between δ 2.5–5.0 ppm confirm morpholine ring protons, while ESI-MS with m/z = [M + H]⁺ verifies molecular weight . X-ray crystallography resolves stereochemistry in complex analogs, such as 1,3,8-trimethyl derivatives .

Q. How is purity assessed during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) and thin-layer chromatography (TLC; Rf ~0.31 in ethyl acetate) are standard. Impurity profiling follows pharmacopeial guidelines, e.g., EP specifications for related benzodiazepine analogs .

Advanced Research Questions

Q. How can Brønsted acid-mediated cyclization be optimized for higher yields?

  • Methodological Answer : Catalyst screening (e.g., p-TsOH, NH₂SO₃H) and solvent selection are key. For example, CeCl₃·7H₂O (30 mol%) in acetic acid increases yields to 75% by stabilizing intermediates . Kinetic studies under varying temperatures (60–100°C) and acid concentrations (10–40%) identify optimal conditions .

Q. What strategies resolve contradictions in spectral data for novel analogs?

  • Methodological Answer : Discrepancies between calculated and observed NMR/IR peaks are addressed via (i) deuterated solvent controls, (ii) computational modeling (DFT), and (iii) cross-validation with X-ray data. For example, imidazo[2,1-c][1,4]benzodiazepines show resolved carbonyl (IR: 1680 cm⁻¹) and aromatic proton shifts (δ 7.2–8.1 ppm) after iterative refinement .

Q. Can transition metal catalysts enhance synthesis efficiency?

  • Methodological Answer : Palladium-catalyzed intramolecular C-H activation (e.g., PdCl₂(dppf)) enables direct cyclization of halogenated precursors in dioxane-water (4:1) at 95°C, achieving 63–70% yields. Mechanistic studies suggest oxidative addition at the C-X bond precedes cyclization .

Q. How do electronic effects influence the reactivity of imidazo-oxazine derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the C2 position reduce ring strain, facilitating cyclization. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. For example, 8-bromo derivatives exhibit faster heterocyclization due to inductive effects .

Q. What computational tools predict bioactivity of imidazo-oxazine analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like the COVID-19 main protease (PDB: 6LU7). Pyrazolo-imidazo-quinazolinones show ΔG = -8.2 kcal/mol, suggesting competitive inhibition. QSAR models further optimize substituent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.